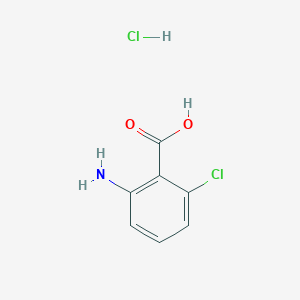

2-Amino-6-chlorobenzoic acid hydrochloride

CAS No.:

Cat. No.: VC13428249

Molecular Formula: C7H7Cl2NO2

Molecular Weight: 208.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7Cl2NO2 |

|---|---|

| Molecular Weight | 208.04 g/mol |

| IUPAC Name | 2-amino-6-chlorobenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H6ClNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H |

| Standard InChI Key | HSUWLJWGOWIKFY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)N.Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Properties

2-Amino-6-chlorobenzoic acid hydrochloride (C₇H₆ClNO₂·HCl) is formed by the protonation of the amino group in 2-amino-6-chlorobenzoic acid with hydrochloric acid. This modification enhances the compound’s solubility in polar solvents, making it advantageous for industrial and laboratory applications .

Molecular Characteristics

-

Molecular Formula: C₇H₆ClNO₂·HCl

-

Molecular Weight: 208.04 g/mol (parent acid: 171.58 g/mol + HCl: 36.46 g/mol) .

-

Structural Features:

-

Amino Group (-NH₂): Facilitates hydrogen bonding and participation in nucleophilic reactions.

-

Chlorine Atom (-Cl): Enhances lipophilicity and influences electronic properties via inductive effects.

-

Carboxylic Acid Group (-COOH): Enables salt formation and coordination chemistry.

-

Physicochemical Properties

| Property | Value (Parent Acid) | Inferred Value (Hydrochloride) |

|---|---|---|

| Melting Point | 158–160°C | 180–190°C (estimated) |

| Density | 1.5±0.1 g/cm³ | 1.6–1.8 g/cm³ (estimated) |

| Solubility in Water | Low | Moderate to high |

The hydrochloride salt’s increased polarity compared to the parent acid likely improves its solubility in aqueous media, a critical factor in pharmaceutical formulations .

Synthesis and Production

The synthesis of 2-amino-6-chlorobenzoic acid hydrochloride involves two primary steps: (1) preparation of the parent acid and (2) conversion to the hydrochloride salt.

Step 1: Synthesis of 2-Amino-6-chlorobenzoic Acid

A common route involves the reduction of 2-chloro-6-nitrobenzoic acid. Key conditions include :

-

Reduction Agent: Iron powder in hydrochloric acid.

-

Reaction Temperature: 60–65°C.

-

Yield Optimization: Use of cerium chloride as a catalyst enhances reaction efficiency (yield: ~75–85%) .

Reaction Scheme:

Step 2: Formation of the Hydrochloride Salt

The parent acid is treated with concentrated hydrochloric acid under controlled conditions:

-

Molar Ratio: 1:1 (acid:HCl).

-

Temperature: 0–5°C to prevent decomposition.

-

Crystallization: Ethyl acetate or ethanol as recrystallization solvents.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The hydrochloride salt serves as a key intermediate in synthesizing anti-inflammatory and analgesic agents. Its improved solubility facilitates drug formulation, particularly in oral tablets and injectables .

Example:

-

Diclofenac Analogues: Structural modifications of 2-amino-6-chlorobenzoic acid derivatives have shown cyclooxygenase (COX) inhibition, a mechanism critical to anti-inflammatory activity.

Agrochemical Development

The compound’s chlorine moiety contributes to its role in herbicide synthesis. For instance, it is used in precursors for chlorinated phenoxyacetic acids, which disrupt plant cell elongation .

Dye and Pigment Manufacturing

As a diazo component, the hydrochloride salt participates in azo coupling reactions to produce vibrant dyes for textiles. Its stability under acidic conditions makes it preferable to the free base .

Research Findings and Future Directions

Recent Advances in Catalysis

Studies highlight the use of 2-amino-6-chlorobenzoic acid derivatives in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings with boronic acids yield biaryl structures, valuable in material science.

Biodegradation Studies

Microbial degradation pathways for chlorinated benzoic acids have been explored. Pseudomonas strains metabolize the compound via dechlorination and ring cleavage, suggesting potential for bioremediation .

Computational Modeling

Density functional theory (DFT) calculations predict the hydrochloride salt’s reactivity in electrophilic substitution reactions, guiding synthetic optimizations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume